molecular formula C18H14N4O2S B2694187 6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021218-30-3

6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No. B2694187
CAS RN: 1021218-30-3
M. Wt: 350.4
InChI Key: JQZRAXCLSQKYOX-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole is a class of heterocyclic compound that has been studied for its potential pharmaceutical properties . The presence of a pyridinyl group and a methoxyphenyl group could potentially influence the biological activity of the compound.


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives often involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . The addition of the pyridinyl and methoxyphenyl groups would likely occur in subsequent steps.


Chemical Reactions Analysis

Imidazo[2,1-b]thiazole compounds can undergo a variety of chemical reactions, particularly those involving the functionalization of the imidazo[2,1-b]thiazole core . The presence of the pyridinyl and methoxyphenyl groups could influence the reactivity of the molecule.

Scientific Research Applications

Synthesis of Bioactive Compounds

Research has focused on the synthesis of compounds that exhibit potential biological activities, such as antiulcer, antiprotozoal, anticancer, and anti-inflammatory effects. For instance, derivatives of imidazo[1,2-a]pyridines, which share a core structural similarity with 6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide, have been synthesized as potential antiulcer agents. Although not all compounds showed significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989). Similarly, novel dicationic imidazo[1,2-a]pyridines were synthesized and showed strong DNA affinities and in vitro and in vivo antiprotozoal activity, suggesting their potential as therapeutic agents (Ismail et al., 2004).

Anticancer Research

A study on the synthesis and cytotoxic activity of N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives revealed compounds with significant inhibitory effects against human cancer cell lines, such as HepG2 and MDA-MB-231, highlighting the potential for development as cancer therapeutics (Ding et al., 2012).

Anti-Tuberculosis Agents

The compound and its derivatives have also been evaluated for their potential as anti-tuberculosis agents. A study identified N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents with excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, marking a promising direction for further antitubercular drug development (Wu et al., 2016).

Materials Science Applications

The compound's derivatives have been explored for applications in materials science as well. For example, novel heterocyclic aryl monoazo organic compounds, including derivatives of selenopheno[2,3-b]pyridine and selenopheno[2,3-b]pyridazine, were synthesized and applied for dyeing polyester fabrics, demonstrating high efficiency and potential for use in sterile and biological active fabrics (Khalifa et al., 2015).

properties

IUPAC Name

6-(3-methoxyphenyl)-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-24-14-4-2-3-12(9-14)15-10-22-16(11-25-18(22)21-15)17(23)20-13-5-7-19-8-6-13/h2-11H,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZRAXCLSQKYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide

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